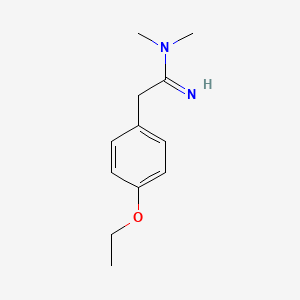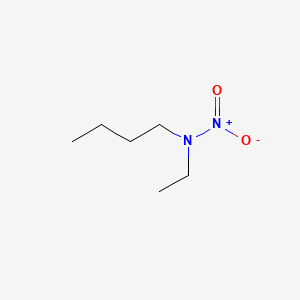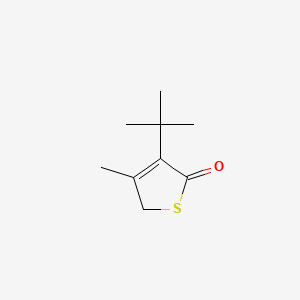
2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-: is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocyclic compounds with a five-membered ring structure This particular compound is characterized by the presence of a 3-(1,1-dimethylethyl) group and a 5-methyl group attached to the thiophenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- typically involves the following steps:
Formation of the Thiophenone Ring: The thiophenone ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-3-(1,1-dimethylethyl)-5-methylthiophene, using a base like sodium hydride in a solvent such as dimethylformamide.
Introduction of Substituents: The 3-(1,1-dimethylethyl) and 5-methyl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography may be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the substituents on the thiophenone ring can be replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiophenone derivatives.
Substitution: Halogenated thiophenones, substituted thiophenones with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties like conductivity or stability.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting diseases involving sulfur metabolism.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: The compound may have applications in the development of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- involves its interaction with molecular targets through its sulfur-containing thiophenone ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the 3-(1,1-dimethylethyl) and 5-methyl groups can influence the compound’s binding affinity and specificity towards different targets.
Comparison with Similar Compounds
Thiophenone: The parent compound without the 3-(1,1-dimethylethyl) and 5-methyl groups.
2(5H)-Thiophenone, 3-methyl-: A similar compound with only a 3-methyl group.
2(5H)-Thiophenone, 5-methyl-: A similar compound with only a 5-methyl group.
Comparison:
Uniqueness: The presence of both the 3-(1,1-dimethylethyl) and 5-methyl groups in 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with molecular targets.
Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions due to the combined effects of its substituents.
This detailed article provides a comprehensive overview of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57556-15-7 |
|---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
4-tert-butyl-3-methyl-2H-thiophen-5-one |
InChI |
InChI=1S/C9H14OS/c1-6-5-11-8(10)7(6)9(2,3)4/h5H2,1-4H3 |
InChI Key |
TXYNAPPCSQHSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)SC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)
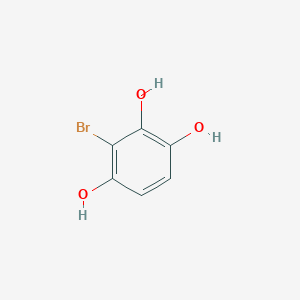

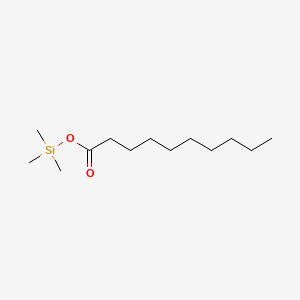

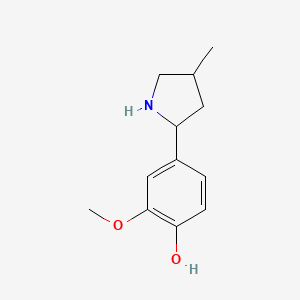
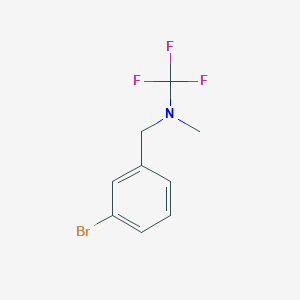
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
